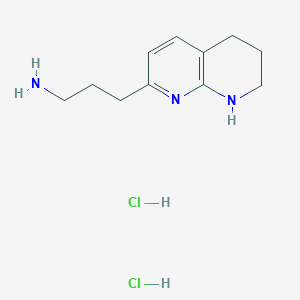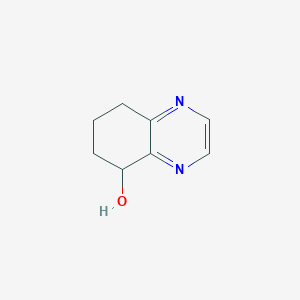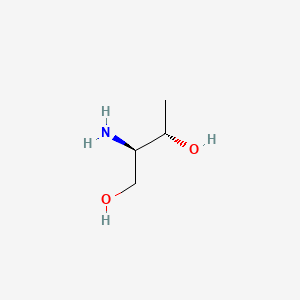
3,4,4'-Trimethyl-1,1'-biphenyl
概要
説明
3,4,4’-Trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H16 It is a derivative of biphenyl, where three methyl groups are attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4’-Trimethyl-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, making it a preferred method for synthesizing biphenyl derivatives .
Industrial Production Methods: Industrial production of 3,4,4’-Trimethyl-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
化学反応の分析
Types of Reactions: 3,4,4’-Trimethyl-1,1’-biphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various hydrocarbons .
科学的研究の応用
3,4,4’-Trimethyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in certain biochemical pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 3,4,4’-Trimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, in its potential anticancer role, the compound may inhibit tumor growth by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant promise.
類似化合物との比較
- 3,3’,4,4’-Tetramethyl-1,1’-biphenyl
- 2,4,6-Trimethyl-1,1’-biphenyl
- 3,4-Dimethyl-1,1’-biphenyl
Comparison: 3,4,4’-Trimethyl-1,1’-biphenyl is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. Compared to 3,3’,4,4’-Tetramethyl-1,1’-biphenyl, which has an additional methyl group, 3,4,4’-Trimethyl-1,1’-biphenyl may exhibit different steric and electronic effects, leading to variations in its reactivity and applications .
特性
IUPAC Name |
1,2-dimethyl-4-(4-methylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-11-4-7-14(8-5-11)15-9-6-12(2)13(3)10-15/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLWGFRPPLURHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497645 | |
| Record name | 3,4,4'-Trimethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66483-38-3 | |
| Record name | 3,4,4'-Trimethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3024300.png)
![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3024302.png)




![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B3024314.png)







